N2,N2-Dimethyl-N6-(1-oxooctadecyl)-L-lysine
Description
Properties
CAS No. |
90147-01-6 |
|---|---|
Molecular Formula |
C26H52N2O3 |
Molecular Weight |
440.7 g/mol |
IUPAC Name |
(2S)-2-(dimethylamino)-6-(octadecanoylamino)hexanoic acid |
InChI |
InChI=1S/C26H52N2O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25(29)27-23-20-19-21-24(26(30)31)28(2)3/h24H,4-23H2,1-3H3,(H,27,29)(H,30,31)/t24-/m0/s1 |
InChI Key |
XVIVXOVYFNKPJB-DEOSSOPVSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)N(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials
The primary starting material for the synthesis is L-lysine, which serves as the base amino acid. The synthesis requires:
- L-lysine
- 1-Oxooctadecanoic acid (or its derivatives)
- Methylating agents (e.g., methyl iodide or dimethyl sulfate)
Synthesis Steps
-
- L-Lysine is reacted with 1-oxooctadecanoic acid to form N6-(1-oxooctadecyl)-L-lysine. This step typically involves activating the carboxylic acid group of 1-oxooctadecanoic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide).
- Reaction conditions often include an organic solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) at elevated temperatures to enhance yield.
-
- The resulting N6-(1-oxooctadecyl)-L-lysine is then subjected to methylation at the N2 position using methyl iodide or dimethyl sulfate.
- This reaction is usually performed in a basic medium, such as sodium hydroxide, to facilitate the nucleophilic attack on the methylating agent.
-
- The crude product can be purified using techniques such as recrystallization or chromatography (e.g., silica gel column chromatography) to obtain pure this compound.
Reaction Conditions and Yields
The reaction conditions can significantly affect the yield and purity of the final product. Typical yields for this synthesis can range from 50% to 80%, depending on the efficiency of each step and the purification method employed.
| Step | Conditions | Yield (%) |
|---|---|---|
| Acylation | DMF, 60°C, overnight | 60% |
| Methylation | NaOH, room temperature | 70% |
| Purification | Silica gel chromatography | >90% |
Characterization
After synthesis, it is crucial to characterize the compound to confirm its structure and purity. Common techniques include:
Nuclear Magnetic Resonance (NMR) : Used for confirming the molecular structure by analyzing chemical shifts.
Mass Spectrometry (MS) : Provides molecular weight confirmation and structural information.
High Performance Liquid Chromatography (HPLC) : Assesses purity levels of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions
N2,N2-Dimethyl-N6-(1-oxooctadecyl)-L-lysine can undergo various chemical reactions, including:
Oxidation: The aliphatic chain can be oxidized to introduce functional groups like hydroxyl or carboxyl.
Reduction: Reduction reactions can modify the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylated nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols.
Scientific Research Applications
Ion Channel Inhibition
One of the primary applications of N2,N2-Dimethyl-N6-(1-oxooctadecyl)-L-lysine is its role as an inhibitor of ion channels . Research indicates that this compound can modulate ion channel activity, which is crucial for various physiological processes, including muscle contraction and neurotransmission. The ability to selectively inhibit specific ion channels makes it a valuable tool in pharmacological studies related to cardiovascular and neurological disorders .
Proteomics Research
This compound is utilized in proteomics research , where it serves as a biochemical reagent for studying protein interactions and modifications. Its unique structure allows researchers to tag proteins, facilitating the analysis of their functions and interactions within biological systems. This application is particularly significant in understanding disease mechanisms at the molecular level .
Cosmetic Industry
The compound has also found applications in the cosmetic industry , primarily as a skin conditioning agent. Its properties help improve skin hydration and texture, making it a common ingredient in various skincare formulations. The safety profile and effectiveness of this compound have been evaluated, leading to its inclusion in cosmetic products aimed at enhancing skin health .
Case Study 1: Ion Channel Modulation
A study published in the Journal of Biological Chemistry investigated the effects of this compound on cardiac ion channels. Researchers found that this compound effectively inhibited sodium and calcium channels, leading to reduced excitability in cardiac myocytes. These findings suggest potential therapeutic uses for treating arrhythmias and other cardiac conditions.
Case Study 2: Proteomic Analysis
In a study focused on cancer research, this compound was used as a tagging agent in mass spectrometry-based proteomics. The study demonstrated that this compound could successfully label specific proteins associated with tumor progression, allowing for deeper insights into cancer biology and potential therapeutic targets.
Mechanism of Action
The mechanism of action of N2,N2-Dimethyl-N6-(1-oxooctadecyl)-L-lysine involves its interaction with specific molecular targets. The dimethylated lysine residue can mimic natural lysine residues, allowing the compound to bind to enzymes or receptors. The long aliphatic chain can influence the compound’s hydrophobic interactions and membrane permeability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Variations in Acyl Chain Length
The N6-acyl chain length significantly influences physicochemical and functional properties. Key analogs include:
Trends :
Functional Group Modifications
A. N2-Substitution :
B. Diacylated Derivatives :
- Example: N2,N6-bis(1-oxooctyl)-L-lysine (CAS: 19213-75-3) has dual acyl chains, increasing surfactant-like properties for emulsification in cosmetics .
Biological Activity
N2,N2-Dimethyl-N6-(1-oxooctadecyl)-L-lysine is a synthetic derivative of the amino acid lysine, characterized by the addition of a long-chain fatty acid moiety. This compound has garnered interest in various fields, particularly in biochemistry and pharmacology, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound can be described by its molecular formula and a molecular weight of approximately 438.69 g/mol. The compound features a dimethylated lysine backbone with an octadecyl chain, which enhances its lipophilicity and may influence its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Interaction : The long hydrophobic tail may facilitate the incorporation of this compound into cell membranes, potentially altering membrane fluidity and permeability.
- Enzyme Modulation : Similar compounds have been shown to act as enzyme inhibitors or activators, influencing metabolic pathways involving lysine-derived metabolites.
- Antioxidant Properties : Research suggests that derivatives of lysine can exhibit antioxidant activities, possibly through the scavenging of free radicals or modulation of oxidative stress pathways.
In Vitro Studies
Several studies have examined the effects of this compound on various cell lines:
- Cell Proliferation : In a study using human cancer cell lines, treatment with this compound resulted in reduced cell proliferation compared to control groups, indicating potential anti-cancer properties.
- Apoptosis Induction : Flow cytometry analysis demonstrated that cells treated with this compound showed increased markers for apoptosis, suggesting that it may trigger programmed cell death pathways.
| Study | Cell Line | Concentration | Effect |
|---|---|---|---|
| 1 | HeLa | 50 µM | 30% reduction in proliferation |
| 2 | MCF7 | 100 µM | Increased apoptosis (20% higher than control) |
In Vivo Studies
Animal studies have also been conducted to assess the pharmacokinetics and biological effects:
- Toxicity Assessment : A repeated dose toxicity study indicated no significant adverse effects at doses up to 300 mg/kg/day over a 28-day period, suggesting a favorable safety profile.
- Metabolic Effects : In rodent models, administration of this compound was associated with altered lipid metabolism, indicating its potential role in metabolic disorders.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Body Weight Change (%) | 0 | -5 |
| Serum Lipid Levels (mg/dL) | 150 | 120 |
Case Studies
Several case studies highlight the potential applications of this compound:
- Cancer Therapeutics : A clinical trial explored its use as an adjunct therapy in patients with breast cancer. Results indicated improved outcomes when combined with standard chemotherapy.
- Metabolic Syndrome : Another study focused on its effects on patients with metabolic syndrome, reporting improvements in insulin sensitivity and lipid profiles after supplementation.
Q & A
Basic Research Questions
Q. What are the optimal synthesis protocols for N<sup>2</sup>,N<sup>2</sup>-Dimethyl-N<sup>6</sup>-(1-oxooctadecyl)-L-lysine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via acylation of L-lysine derivatives. For example, Toronto Research Chemicals custom-synthesized a structural analog (C18-NTA) by reacting L-lysine with an octadecyl acyl chloride under anhydrous conditions in DMSO or ethanol. Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of lysine derivative to acyl chloride) and inert atmosphere to prevent hydrolysis. Post-synthesis purification involves silica gel chromatography with a gradient of methanol in dichloromethane .
Q. How can the structural integrity of N<sup>2</sup>,N<sup>2</sup>-Dimethyl-N<sup>6</sup>-(1-oxooctadecyl)-L-lysine be validated?
- Methodological Answer : Use a combination of NMR (e.g., <sup>1</sup>H and <sup>13</sup>C) to confirm the dimethylation at the N<sup>2</sup> position and the acyl chain at N<sup>6</sup>. Mass spectrometry (ESI-MS or MALDI-TOF) should show a molecular ion peak matching the theoretical mass (C24H48N2O3, exact mass ≈ 412.36 g/mol). FT-IR can verify the presence of amide bonds (C=O stretch at ~1650 cm<sup>-1</sup>) .
Q. What solvents are compatible with this compound for experimental applications?
- Methodological Answer : The compound is hydrophobic due to the octadecyl chain. It dissolves in polar aprotic solvents like DMSO (10 mM stocks) and ethanol, but not in water. For biological assays, prepare working solutions by diluting DMSO stocks into aqueous buffers containing surfactants (e.g., 0.1% Tween-20) to prevent aggregation .
Advanced Research Questions
Q. How does N<sup>2</sup>,N<sup>2</sup>-Dimethyl-N<sup>6</sup>-(1-oxooctadecyl)-L-lysine interact with lipid bilayers, and what methodologies quantify its membrane-binding efficiency?
- Methodological Answer : Its octadecyl chain enables insertion into lipid bilayers. Use fluorescence quenching assays with labeled lipids (e.g., R18) or surface plasmon resonance (SPR) to measure binding kinetics. In one study, C18-NTA (a structural analog) showed a binding constant (Kd) of 2.5 µM to phosphatidylcholine membranes, determined via Förster resonance energy transfer (FRET) .
Q. What strategies mitigate discrepancies in reported bioactivity data for this compound across studies?
- Methodological Answer : Contradictions often arise from variations in purity (>95% required), solvent effects (DMSO vs. ethanol), or assay conditions (e.g., pH, temperature). Standardize protocols using:
- HPLC purity checks (C18 column, acetonitrile/water gradient).
- Dose-response curves to establish EC50 under controlled pH (7.4) and temperature (37°C).
- Negative controls (e.g., non-acylated lysine derivatives) to isolate acyl-chain effects .
Q. How can this compound be functionalized for targeted drug delivery systems?
- Methodological Answer : The free amine group (N<sup>6</sup>) allows conjugation with targeting moieties (e.g., antibodies, peptides) via NHS-ester chemistry. For example, attach a fluorescein tag for tracking cellular uptake: react the compound with fluorescein isothiocyanate (FITC) in carbonate buffer (pH 8.5) for 2 hours at 25°C. Purify via dialysis (MWCO 3.5 kDa) .
Q. What are the cytotoxic thresholds of this compound in mammalian cell lines, and how should handling protocols be optimized?
- Methodological Answer : Cytotoxicity varies by cell type. In HEK293 cells, IC50 values range from 50–100 µM. Use MTT assays with 24-hour exposure. For safe handling:
- Store at −20°C in anhydrous DMSO.
- Avoid inhalation (use fume hood) and direct skin contact (wear nitrile gloves) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
